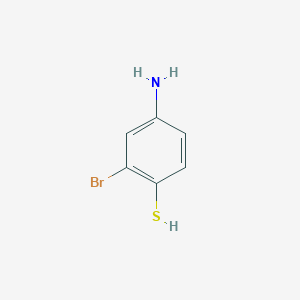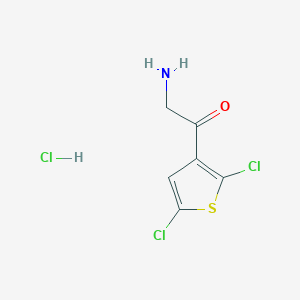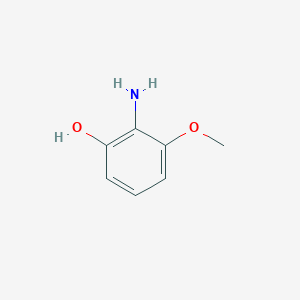
2-アミノ-3-メトキシフェノール
概要
説明
2-Amino-3-methoxyphenol, also known as 2-amino-3-hydroxyphenol, is an important organic compound that is widely used in the fields of biochemistry and pharmacology. It is an aromatic compound with a molecular formula of C6H7NO2 and is a derivative of phenol. Its structure consists of a phenolic hydroxyl group and an amino group, which are connected by a methoxy group. It is predominantly used as a building block for constructing more complex molecules and is also used as a starting material for the synthesis of various drugs and other organic compounds.
科学的研究の応用
生体活性天然物の合成
2-アミノ-3-メトキシフェノール: は、生体活性天然物の合成における構成要素として役立ちます。その構造モチーフは、有意な生物学的活性を示すさまざまな天然化合物に見られます。 研究者らは、この化合物を用いて、天然の生物学的プロセスを模倣または干渉できる複雑な分子を作成し、潜在的な治療用途につながっています .
導電性ポリマーの開発
この化合物は、導電性ポリマーの開発においても重要な役割を果たしています。電子を供与および受容する能力により、導電性を有するポリマーを作成するための貴重な成分となります。 これらのポリマーは、柔軟な電子デバイス、センサー、および導電性特性を有する材料を必要とするその他の技術を作成するために応用されています .
抗酸化特性
2-アミノ-3-メトキシフェノール: は、生物学的システムにおける酸化ストレスに対抗する上で重要な抗酸化特性を示します。酸化ストレスは、がんや神経変性疾患など、多くの疾患に関与しています。 抗酸化物質として、この化合物はフリーラジカルを中和することができ、それにより細胞損傷と病気のリスクを軽減します .
紫外線吸収剤
その化学構造により、2-アミノ-3-メトキシフェノールは紫外線(UV)光を吸収することができ、日焼け止めやUV放射から保護するように設計された材料での使用に適しています。 この用途は、特に皮膚がんの予防と材料をUV誘起劣化から保護する上で重要です .
難燃剤
この化合物の熱安定性と難燃性を向上させる能力により、難燃剤の製造における貴重な添加剤となっています。 これらは、プラスチック、接着剤、コーティングなど、さまざまな産業で使用されており、可燃性を低減することにより材料の安全性を向上させています .
医薬品用途
製薬業界では、2-アミノ-3-メトキシフェノールは、その潜在的な抗腫瘍効果と抗炎症効果について研究されています。 その誘導体は、さまざまな炎症性疾患やがんを治療できる新薬の開発につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
Methoxyphenolic compounds, which include 2-amino-3-methoxyphenol, have been shown to have anti-inflammatory effects on human airway cells . They inhibit the expression of various cytokines, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . These cytokines play a crucial role in the inflammatory response in diseases such as asthma .
Mode of Action
In phagocytes, it may act by inhibiting the translocation of the p47phox protein to the cell membrane, thereby inhibiting the formation of the reactive oxygen species (ROS)-generating NADPH oxidase complex . The resulting inhibition of ROS generation may play a crucial role in attenuating the inflammatory response .
Biochemical Pathways
Methoxyphenolic compounds have been shown to inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally . This could potentially affect a wide range of biochemical pathways, given the broad role of mRNA in protein synthesis.
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . Its skin permeation is low, and it has a moderate lipophilicity, with a consensus Log Po/w of 0.86 .
Result of Action
Its anti-inflammatory activity suggests that it may reduce the production of pro-inflammatory cytokines and other mediators, thereby attenuating the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-methoxyphenol. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and light exposure. It is recommended to store the compound at 2-8°C, protected from light, and under an inert atmosphere .
生化学分析
Biochemical Properties
2-Amino-3-methoxyphenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. This compound interacts with enzymes such as peroxidases and oxidases, which catalyze the oxidation of phenolic compounds. Additionally, 2-Amino-3-methoxyphenol can form complexes with metal ions, influencing various enzymatic activities and biochemical pathways .
Cellular Effects
2-Amino-3-methoxyphenol has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory mediators. This compound has demonstrated anti-inflammatory properties by inhibiting the production of cytokines and chemokines in human airway cells . Furthermore, 2-Amino-3-methoxyphenol can influence gene expression and cellular metabolism, potentially impacting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Amino-3-methoxyphenol exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For example, it has been observed to inhibit the binding of RNA-binding proteins to mRNA, thereby affecting post-transcriptional regulation . Additionally, 2-Amino-3-methoxyphenol can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-methoxyphenol can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 2-Amino-3-methoxyphenol can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities.
Dosage Effects in Animal Models
The effects of 2-Amino-3-methoxyphenol vary with different dosages in animal models. At lower doses, it can exhibit beneficial effects such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-Amino-3-methoxyphenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell . The interactions with cofactors and other enzymes further influence its metabolic fate.
Transport and Distribution
Within cells and tissues, 2-Amino-3-methoxyphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components .
Subcellular Localization
2-Amino-3-methoxyphenol exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its activity and function within the cell, influencing processes such as signal transduction and metabolic regulation .
特性
IUPAC Name |
2-amino-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHKWRIKVUJPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614834 | |
| Record name | 2-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-69-7 | |
| Record name | 2-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-Amino-3-methoxyphenol?
A: 2-Amino-3-methoxyphenol, more commonly known as PD98059, is a selective inhibitor of mitogen-activated protein kinase kinase (MEK). Specifically, it inhibits the isoforms MEK1 and MEK2, which are upstream kinases responsible for the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) [, , ]. This inhibition of the MEK/ERK pathway disrupts downstream signaling cascades involved in various cellular processes, including proliferation, differentiation, and survival.
Q2: What evidence suggests a potential therapeutic application for 2-Amino-3-methoxyphenol in neurological disorders?
A: Research using rat pheochromocytoma (PC-12) cells indicates that β-eudesmol, a natural compound, induces neurite outgrowth and may have therapeutic potential in neurological disorders [, ]. The study found that β-eudesmol stimulated neurite extension through a mechanism involving phosphoinositide-specific phospholipase C (PI-PLC) and the MEK/ERK pathway. Importantly, 2-Amino-3-methoxyphenol (PD98059) significantly inhibited β-eudesmol-induced neurite outgrowth, highlighting the crucial role of the MEK/ERK pathway in this process. This finding suggests that targeting the MEK/ERK pathway with inhibitors like 2-Amino-3-methoxyphenol could be a potential therapeutic strategy for promoting neuronal regeneration and functional recovery in neurological disorders.
Q3: How does inorganic lead interact with the MEK/ERK pathway, and what role does 2-Amino-3-methoxyphenol play in this interaction?
A: Studies have shown that inorganic lead exposure can activate the MEK/ERK pathway in human astrocytoma cells []. This activation is mediated by protein kinase C (PKC) and leads to downstream effects like increased DNA synthesis. 2-Amino-3-methoxyphenol (PD98059), as a MEK inhibitor, effectively blocks lead-induced MAPK activation and inhibits the subsequent DNA synthesis. This suggests a potential protective role for MEK inhibitors against lead-induced toxicity, particularly in cell types sensitive to lead exposure.
Q4: What are the limitations of using 2-Amino-3-methoxyphenol in research and potential therapeutic applications?
A4: While a valuable research tool, 2-Amino-3-methoxyphenol is not without limitations. It's crucial to acknowledge that the compound exhibits off-target effects and might influence other signaling pathways besides MEK/ERK, potentially confounding research outcomes. Furthermore, translating in vitro findings to in vivo models and clinical settings often proves challenging due to factors like bioavailability, effective dosage, and potential toxicity. Addressing these limitations requires further research and development of more specific and potent MEK inhibitors with improved pharmacological profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



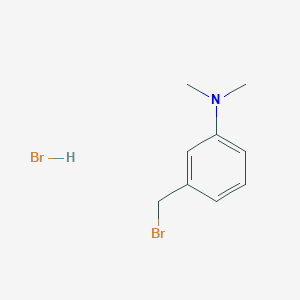





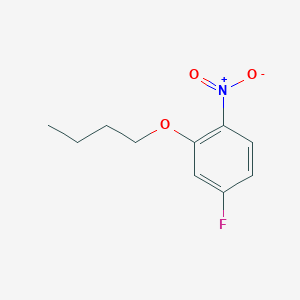
![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)
